5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide

Catalog No.
S608599
CAS No.
4264-82-8
M.F
C16H18BrClN2O6
M. Wt
449.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosa...

CAS Number

4264-82-8

Product Name

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C16H18BrClN2O6

Molecular Weight

449.7 g/mol

InChI

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14-,15-,16-/m1/s1

InChI Key

SUWPNTKTZYIFQT-XZINFULNSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O

As a Substrate for β-D-N-Acetylglucosaminidase (β-NAG) Activity Detection

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide (also known as X-GlcNAc) serves as a valuable tool in scientific research for detecting the activity of the enzyme β-D-N-acetylglucosaminidase (β-NAG). This enzyme plays a crucial role in various biological processes, including glycosaminoglycan (GAG) catabolism and bacterial cell wall degradation [].

X-GlcNAc acts as a chromogenic substrate for β-NAG. When the enzyme cleaves the glycosidic bond between the indoxyl moiety and the N-acetyl-beta-D-glucosaminide portion of the molecule, it releases a free indoxyl group []. This indoxyl group subsequently undergoes spontaneous dimerization, forming an insoluble blue precipitate [, ].

The formation of this blue precipitate is directly proportional to the β-NAG activity present in the sample. By measuring the intensity of the blue color, researchers can quantify the enzymatic activity and gain insights into various biological processes involving β-NAG [, ].

Here are some examples of how X-GlcNAc is used in scientific research:

  • Studying β-NAG expression and activity in different tissues and cell types [].
  • Investigating the effects of drugs or other factors on β-NAG activity [].
  • Diagnosing certain lysosomal storage disorders associated with β-NAG deficiency [].

Limitations and Considerations

  • Substrate specificity: X-GlcNAc is specific for β-NAG and does not react with other glycosidases. However, other enzymes present in the sample might cleave the N-acetyl-beta-D-glucosaminide moiety at a different location, leading to non-specific background staining.
  • Sensitivity: While X-GlcNAc is a sensitive substrate, other chromogenic substrates might offer higher sensitivity depending on the specific application.
  • Potential for false positives: In some cases, spontaneous hydrolysis of X-GlcNAc can occur, leading to the formation of the blue precipitate even in the absence of β-NAG activity. Therefore, proper controls are crucial to ensure accurate interpretation of results.

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is a synthetic compound characterized by its unique structure, which includes an indole moiety substituted with bromine and chlorine at the 5 and 4 positions, respectively. This compound is classified as an indolyl carbohydrate and is a derivative of N-acetyl-beta-D-glucosaminide. Its molecular formula is C₁₆H₁₈BrClN₂O₆, and it has a molecular weight of approximately 449.69 g/mol . In its pure form, it appears as a white to off-white powder .

X-Gluc acts as a substrate for the enzyme N-acetyl-β-D-glucosaminidase (NAG). NAG is involved in various biological processes, including cell wall degradation and glycosylation reactions. When X-Gluc is cleaved by NAG, the released indoxyl undergoes self-polymerization, forming a blue precipitate []. This color change allows scientists to identify and measure NAG activity in tissues, cells, or bacterial cultures.

  • Skin and eye irritation: The compound can cause irritation upon contact with skin or eyes [].
  • Mutagenicity: Some studies suggest potential mutagenic properties, although further research is needed.

The primary chemical reaction involving 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is its hydrolysis, which can be catalyzed by enzymes such as N-acetyl-beta-D-glucosaminidase. This reaction results in the release of indoxyl, which can further undergo oxidation to produce indigo or other colored products, making it useful as a chromogenic substrate in various biochemical assays .

This compound exhibits significant biological activity, particularly as a substrate for N-acetyl-beta-D-glucosaminidase. Upon enzymatic action, it yields a blue precipitate, which serves as an indicator in histochemical applications. Such properties make it valuable in studying enzyme activity related to glycosylation processes in various biological systems .

The synthesis of 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide typically involves the following steps:

  • Formation of Indole Derivative: Starting from indole, bromination and chlorination reactions are performed to introduce the halogen substituents at the appropriate positions.
  • Glycosylation Reaction: The indole derivative is then reacted with N-acetyl-beta-D-glucosamine under acidic or basic conditions to facilitate the formation of the glycosidic bond.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography .

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide has several applications:

  • Biochemical Assays: It is widely used as a chromogenic substrate for enzymes like N-acetyl-beta-D-glucosaminidase in laboratory settings.
  • Histochemistry: The compound serves as an important tool in histochemical staining procedures to visualize enzyme activity within tissues.
  • Research: It is utilized in studies related to carbohydrate metabolism and glycosylation processes in various organisms .

Interaction studies involving 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide focus on its enzymatic interactions, particularly with glycosidases. These studies help elucidate the mechanisms of enzymatic hydrolysis and the specificity of enzymes towards different substrates. The compound's ability to yield distinct colorimetric changes upon enzymatic action makes it an effective tool for monitoring these interactions quantitatively .

Several compounds share structural similarities with 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide, including:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-4-chloro-3-indoxyl N-acetyl-beta-D-glucosaminideIndole structure with similar halogen substitutionsPrimarily used as a substrate for different glycosidases
5-Bromo-4-chloro-3-indolyl beta-D-galactosideIndole structure with beta-D-galactoside moietyUsed for studying galactosidase activity
5-Bromo-4-chloro-3-indolyl acetateIndole structure with an acetoxy groupLess specific for glycosidases compared to glucosaminides

These compounds highlight the versatility of indole derivatives in biochemical applications while emphasizing the unique role of 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide in studying specific enzymatic activities related to N-acetyl-beta-D-glucosamine metabolism .

XLogP3

1.2

Wikipedia

5-bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide

Dates

Last modified: 08-15-2023

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